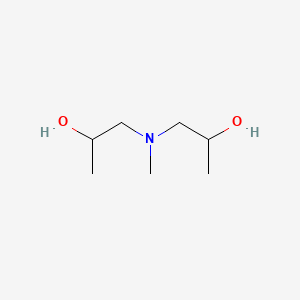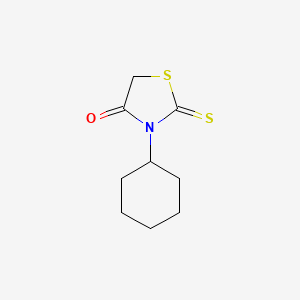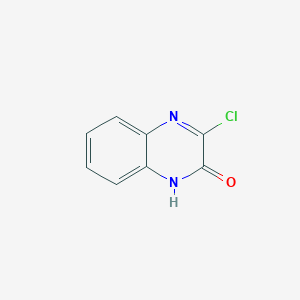
3-Chloroquinoxalin-2-ol
Vue d'ensemble
Description
3-Chloroquinoxalin-2-ol, also known as 3-CQX, is a synthetic organic compound with a wide range of applications, including use in pharmaceuticals, biochemistry, and pharmacology. It is a member of the quinoxaline family of heterocyclic compounds and is composed of two nitrogen atoms, two oxygen atoms, and one chlorine atom. 3-CQX has a unique structure and is notable for its ability to form strong hydrogen bonds with other molecules. As a result, it has been studied extensively for its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
Photoredox-Catalysed Chlorination
3-Chloroquinoxalin-2-ol plays a significant role in photoredox-catalysed chlorination . This process uses CHCl3 as a chlorine source, resulting in various 3-chloroquinoxalin-2-ol products in moderate to high yields . The protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent .
Versatile Pharmacology
Quinoxaline derivatives, including 3-Chloroquinoxalin-2-ol, have been studied for their versatile pharmacological properties . These compounds have been tested against many targets, receptors, or microorganisms .
Antibiotic Applications
Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics . The quinoxaline moiety, including 3-Chloroquinoxalin-2-ol, contributes to their effectiveness .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in anti-cancer and anti-proliferative activities . The specific role of 3-Chloroquinoxalin-2-ol in this context is an area of ongoing research .
Anti-Microbial Activity
Quinoxaline-based compounds, including 3-Chloroquinoxalin-2-ol, have demonstrated potent antimicrobial properties . They have been found to be effective at concentrations comparable to standard drugs like Gentamicin .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their anti-convulsant activities . The role of 3-Chloroquinoxalin-2-ol in this application is a subject of further investigation .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
It is known that the compound is produced through a photoredox-catalysed chlorination of quinoxalin-2(1h)-ones using chcl3 as a chlorine source .
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35676-70-1 | |
| Record name | 35676-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

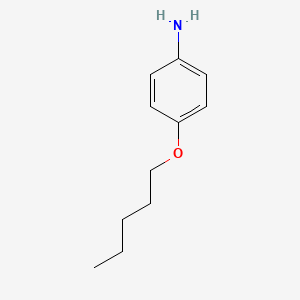
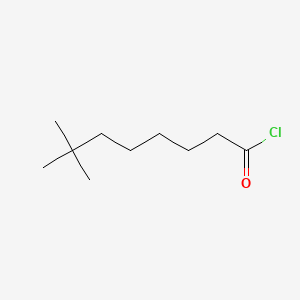


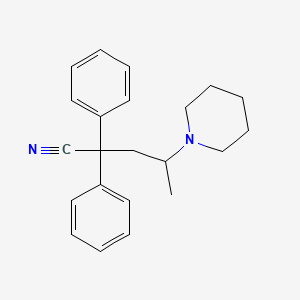
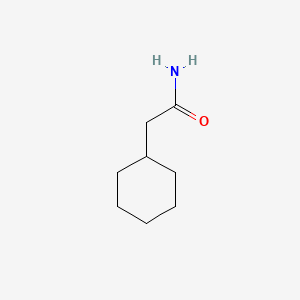


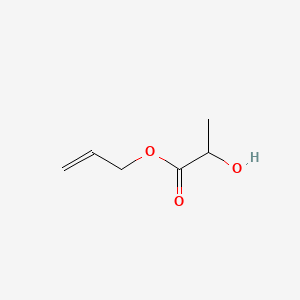
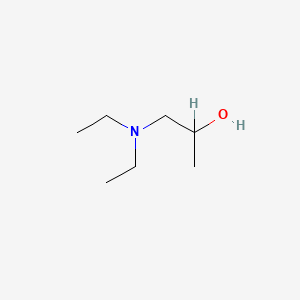
![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)
